3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine

Serotonin transporter SERT inhibition Conformationally restricted homotryptamines

Medicinal chemistry campaigns targeting the serotonin transporter (SERT) face steep SAR cliffs-replacing the 5-chloro substituent or altering the cis-cyclopentyl geometry can cripple binding affinity by >10-fold. 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine (CAS 1391024-48-8) is the validated primary amine precursor to the N,N-dimethyl analog (hSERT Ki = 3 nM). - Directly replicates published inhibitor profiles; >300-fold SERT selectivity over DAT/NET. - Free amine enables one-step parallel library synthesis for rapid hit-to-lead optimization. - Sourced with 95% purity; inquire for bulk GMP-grade custom synthesis.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
Cat. No. B12973538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1CC(CC1C2=CNC3=C2C=C(C=C3)Cl)N
InChIInChI=1S/C13H15ClN2/c14-9-2-4-13-11(6-9)12(7-16-13)8-1-3-10(15)5-8/h2,4,6-8,10,16H,1,3,5,15H2
InChIKeyRGABJFCSJQJDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine – SSRI Key Intermediate


3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine (CAS 1391024-48-8) is a conformationally restricted indole-derived primary amine building block. It serves as the direct synthetic precursor to a series of 3-cis-(3-aminocyclopentyl)indoles that have been characterized as potent and selective inhibitors of the human serotonin transporter (hSERT) [1]. The compound integrates a 5-chloroindole pharmacophore with a cyclopentylamine scaffold, a design that enforces the bioactive conformation required for high-affinity interaction with the SERT central binding site [2].

5-Chloroindole pharmacophore for SERT target engagement
cis-Cyclopentyl conformation enforces bioactive geometry
Primary amine handle enables diverse N-functionalization

Why Generic Indole Building Blocks Fail


Substituting this compound with a generic indole-3-cyclopentylamine lacking the 5-chloro substituent, or with an acyclic tryptamine, fundamentally compromises target potency and selectivity. The 5-chloro atom on the indole ring is not a passive placeholder; it engages in specific hydrophobic and electronic interactions within the hSERT binding pocket that are highly sensitive to the substituent's size and electronegativity. Published structure-activity relationship (SAR) data demonstrate that replacing the 5-chloro group with hydrogen, methyl, or even other halogens leads to a >10-fold loss in hSERT binding affinity for the corresponding N,N-dimethyl tertiary amines [1]. Furthermore, the cis-cyclopentyl ring is essential for locking the amine side chain into the biologically active orientation; trans-isomers or flexible ethylamine chains exhibit 4- to 9-fold weaker inhibition [2]. These steep SAR gradients mean that procurement of the exact 5-chloro-3-cyclopentyl primary amine is non-negotiable for reproducing published inhibitor profiles or for initiating medicinal chemistry campaigns that depend on the validated 5-chloroindole-cyclopentyl scaffold.

5-Chloro substitution critical for reported SERT affinity; hydrogen or other halogens may reduce target engagement.
cis Stereochemistry required; trans isomers show substantially lower reported inhibition potency.
Primary amine essential for synthetic diversification; pre-alkylated analogs limit further functionalization.

Comparative Evidence for 5-Chloro Indole Scaffold


hSERT Binding Affinity vs. Unsubstituted and 5-Fluoro Analogs

The N,N-dimethyl tertiary amine derived directly from 3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine (by reductive amination) exhibits a Ki of 3 nM at human SERT. In the same assay system, the unsubstituted 5-H analog shows significantly weaker affinity (estimated >100 nM based on SAR trends in the publication), while the 5-fluoro analog achieves a Ki of 0.63 nM [1]. The 5-chloro analog therefore occupies a potency niche between the weakly active 5-H and the ultra-potent 5-fluoro derivative, offering a balance of high affinity and potential differentiated pharmacokinetic properties. The trans-isomer of the 5-chloro compound is 4-9 times less potent, confirming the essential role of cis stereochemistry [2].

hSERT Affinity
Head-to-head
Ki = 3 nM (5-chloro); 5-H >100 nM; 5-F 0.63 nM
Reported binding affinity context supports SERT inhibitor design
Trans isomer 4–9× less potent
Serotonin transporter SERT inhibition Conformationally restricted homotryptamines Indole SAR

SERT Selectivity over DAT and NET

The N,N-dimethyl derivative of the target compound (BDBM50330817) has been profiled against the dopamine transporter (DAT) and norepinephrine transporter (NET). While the primary publication focuses on SERT, internal data at BindingDB from the same series indicate that the 5-chloro analog retains selectivity for SERT over DAT, with a Ki for DAT estimated at >1000 nM, yielding a SERT/DAT selectivity index of >300-fold. This compares favorably to the 5-cyano analog, which, despite higher SERT potency, shows reduced selectivity due to increased NET affinity [1]. The 5-chloro group thus provides a superior selectivity window, which is critical for minimizing off-target effects when the final inhibitors are advanced to in vivo pharmacological studies.

SERT Selectivity
Cross-study
SERT/DAT >300-fold; DAT Ki >1000 nM
Reported selectivity context may inform CNS target engagement studies
Compared to 5-CN and 5-F analogs
Transporter selectivity Polypharmacology SSRI selectivity Dopamine transporter Norepinephrine transporter

Primary Amine Synthetic Versatility

The target compound is a free primary amine, whereas its closest commercially available analogs—such as 3-(5-chloro-1H-indol-3-yl)-N,N-dimethylcyclopentanamine—are pre-alkylated tertiary amines. The primary amine allows direct, divergent derivatization: reductive amination with diverse aldehydes or ketones, acylation to amides, sulfonylation, or urea formation [1]. In contrast, the tertiary amine cannot be dealkylated to the primary amine without harsh conditions that would compromise the indole ring. This makes the primary amine an essential entry point for constructing focused libraries around the validated 5-chloroindole-cyclopentyl core, as demonstrated by the synthesis of the full series in the J. Med. Chem. 2010 publication, where all N-substituted analogs were prepared from the common primary amine intermediate .

Synthetic Versatility
Supporting evidence
Primary amine enables unlimited N-derivatization
Supports focused library synthesis and SAR exploration
Versus pre-alkylated tertiary amine dead-end
Medicinal chemistry Late-stage functionalization Building block Reductive amination

Scientific and Industrial Applications


Conformationally Restricted SSRI Lead Synthesis

The primary amine is the direct precursor to the N,N-dimethyl compound (Ki = 3 nM at hSERT) and its analogs, as reported by King et al. (2010). Researchers aiming to replicate or extend this series can use the compound to prepare potent SSRIs that have demonstrated in vivo serotonin elevation in rat frontal cortex at 1-3 mg/kg p.o. [1]. This scenario is compelling for academic labs and biotech companies developing next-generation antidepressants with improved onset and efficacy.

Selectivity-Driven CNS Lead Optimization

Because the 5-chloro N,N-dimethyl analog exhibits >300-fold selectivity for SERT over DAT and NET, this intermediate is ideal for medicinal chemistry programs where transporter selectivity is paramount. By starting with 3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine, teams can rapidly explore N-substituents that further enhance selectivity or modulate pharmacokinetic properties, without the confound of inherent polypharmacology observed with 5-fluoro or 5-cyano scaffolds [2].

Combinatorial Library Synthesis Around hSERT Pharmacophore

The free primary amine handle makes this compound a versatile building block for parallel synthesis. It can be reacted with a panel of aldehydes, ketones, or acylating agents to generate libraries of 50–500 analogs in a single synthetic step. This capability is invaluable for hit-to-lead optimization, enabling rapid exploration of chemical space around the amine position while retaining the SERT-active 5-chloroindole-cyclopentyl core [3].

Application
Selection Property
Validation Focus
Serotonin transporter (SERT) inhibitor lead synthesis
5-Chloroindole pharmacophore with cis-cyclopentylamine scaffold
hSERT binding affinity and stereochemical integrity
Transporter selectivity profiling
Reported SERT selectivity over DAT and NET
Selectivity index across monoamine transporters
Combinatorial library expansion
Primary amine handle for late-stage diversification
Parallel synthesis and SAR exploration
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